molecular formula C15H17NO2 B1621735 Methoquin-butyl CAS No. 19764-43-3

Methoquin-butyl

Cat. No.: B1621735
CAS No.: 19764-43-3
M. Wt: 243.3 g/mol
InChI Key: HBVUDJVVVFGZMB-UHFFFAOYSA-N
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Description

Methoquin-butyl, also known as butyl 3-methylquinoline-4-carboxylate, is an organic compound with the molecular formula C15H17NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in the field of organic chemistry and has applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methoquin-butyl typically involves the esterification of 3-methylquinoline-4-carboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

3-methylquinoline-4-carboxylic acid+butanolH2SO4This compound+water\text{3-methylquinoline-4-carboxylic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-methylquinoline-4-carboxylic acid+butanolH2​SO4​​this compound+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methoquin-butyl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Methoquin-butyl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

Methoquin-butyl can be compared to other quinoline derivatives, such as:

    Quinoline: The parent compound, which serves as the basis for many derivatives.

    Chloroquine: A well-known antimalarial drug.

    Mefloquine: Another antimalarial compound with a similar structure.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties

Comparison with Similar Compounds

  • Quinoline
  • Chloroquine
  • Mefloquine

Properties

IUPAC Name

butyl 3-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-4-9-18-15(17)14-11(2)10-16-13-8-6-5-7-12(13)14/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVUDJVVVFGZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042142
Record name Methoquin-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19764-43-3
Record name Methoquin-butyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoquin-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOQUIN-BUTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516FAE072O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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